3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Description

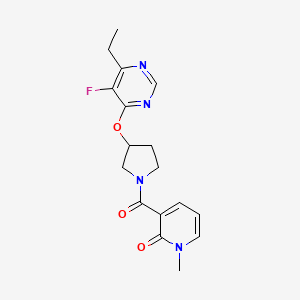

The compound 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted at position 3 with a pyrrolidine-1-carbonyl group. The pyrrolidine ring is further functionalized at position 3 with a 6-ethyl-5-fluoropyrimidin-4-yloxy moiety. This structural complexity combines nitrogen-rich heterocycles (pyridinone, pyrrolidine, pyrimidine) and fluorinated substituents, which are common in pharmaceuticals for enhancing bioavailability and target binding .

Properties

IUPAC Name |

3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-3-13-14(18)15(20-10-19-13)25-11-6-8-22(9-11)17(24)12-5-4-7-21(2)16(12)23/h4-5,7,10-11H,3,6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTQMKBLULUGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves a multi-step process. This starts with the preparation of intermediate compounds such as 6-ethyl-5-fluoropyrimidin-4-ol and pyrrolidine derivatives. The key steps include nucleophilic substitution and coupling reactions under controlled conditions. Solvents like acetonitrile, methanol, or dimethylformamide and bases like triethylamine or potassium carbonate might be employed to facilitate these transformations.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost, yield, and purity. This includes bulk synthesis of intermediates, automation of reaction steps, and continuous monitoring of reaction conditions. The final product is typically purified via recrystallization or chromatography techniques to ensure it meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of chemical reactions including:

Oxidation: : Potentially forming sulfoxides or sulfones if sulfur-containing groups were present.

Reduction: : Reducing agents could target carbonyl groups.

Substitution: : Halogen atoms in the structure could be replaced with other functional groups.

Hydrolysis: : In aqueous environments, ester bonds could be cleaved.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Use of nucleophiles such as thiolates or amines.

Hydrolysis: : Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Depending on the reaction type, major products could include various derivatives of the parent compound, potentially increasing its solubility, stability, or altering its biological activity.

Scientific Research Applications

Chemistry

In organic synthesis, it can serve as a building block for more complex molecules.

Biology

The compound may be used to study enzyme interactions, particularly those involving nucleophilic substitution reactions in biological systems.

Medicine

Its structure suggests it could be a candidate for pharmaceutical development, potentially acting as an enzyme inhibitor or receptor antagonist.

Industry

In materials science, derivatives might be useful for developing new polymers or nanomaterials.

Mechanism of Action

The compound's mechanism of action is likely related to its ability to interact with molecular targets such as enzymes or receptors. It can inhibit or modulate the activity of these proteins through binding to active sites or allosteric sites, altering their conformation and function. The pathways involved could include those related to signal transduction, metabolic regulation, or cellular stress responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyridin-2(1H)-one Derivatives ()

Compounds 73 , 74 , and 75 from Alexia V. et al. share the pyridin-2(1H)-one core but differ in substituents:

- 73: 3-([1,1′-biphenyl]-4-yl)-5-(phenylamino) substituents.

- 74: 3-(3-chlorophenyl)-5-(phenylamino) groups.

- 75: 3-(3-acetylphenyl)-5-(phenylamino) modifications. These compounds were synthesized via Suzuki coupling or iodination, yielding solids with high purity (confirmed by NMR and HPLC).

Pyrazolo-Pyrimidine-Chromenone Hybrid ()

Example 64 (methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate) features a pyrazolo-pyrimidine core linked to a chromenone scaffold. Key similarities include fluorinated aromatic systems and Pd-catalyzed synthesis (20% yield). However, the chromenone core and ester functionality distinguish it from the target compound’s pyridinone-pyrrolidine architecture .

Pyrrolidinone-Pyrazolo-Pyrimidine Hybrid ()

The hydrochloride salt (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one shares a pyrrolidin-2-one ring and fluorinated substituents. Its pyrazolo-pyrimidine core and chlorine/ethoxy groups contrast with the target’s pyridinone and pyrimidinyloxy motifs. No synthesis yield is reported, but multi-step routes are implied .

Biological Activity

3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, a complex organic molecule, is gaining attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound belongs to a class of pyrimidine derivatives known for their significant interactions with biological systems.

Molecular Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 401.5 g/mol. Its structure includes a pyrimidine ring, a pyrrolidine moiety, and several functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.5 g/mol |

| Functional Groups | Pyrimidine, Pyrrolidine |

| Solubility | Not extensively documented |

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors crucial for cancer cell metabolism. Notably, it has been identified as an inhibitor of mutant forms of isocitrate dehydrogenase (IDH), which play a significant role in tumor growth and survival. By inhibiting these enzymes, the compound disrupts metabolic pathways essential for cancer cells, leading to reduced proliferation and increased apoptosis.

Biological Activity and Case Studies

Research indicates that compounds similar to 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one exhibit significant inhibitory effects on various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations ranging from 10 to 100 µM. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Interaction Studies

Molecular docking studies have been employed to elucidate the binding affinities of the compound with target proteins involved in cancer pathways. These studies indicate strong binding interactions with IDH enzymes, suggesting that structural modifications could enhance potency and selectivity.

Summary of Findings

The biological activity of 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is characterized by:

- Inhibition of Cancer Cell Proliferation : Significant effects observed across multiple cancer cell lines.

- Targeting IDH Enzymes : Potential mechanism through which the compound exerts its effects.

- Promising Lead Compound : Structural features suggest further exploration in drug development.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound?

Answer:

The synthesis of this compound likely involves multi-step organic reactions, including:

- Coupling reactions (e.g., nucleophilic substitution for pyrrolidine-fluoropyrimidine linkage).

- Carbonyl activation (e.g., using carbodiimides like EDC/HOBt for amide bond formation between pyrrolidine and pyridone moieties).

- Purification via column chromatography or recrystallization, as seen in analogous syntheses of pyridine derivatives .

Key steps should be validated using thin-layer chromatography (TLC) and HPLC to monitor intermediates. For example, similar compounds require pH-controlled buffer systems (e.g., ammonium acetate at pH 6.5) for analytical consistency .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., fluoropyrimidine protons resonate at δ 8.2–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination, refine data using programs like SHELXL to resolve disordered atoms or twinning issues .

- FT-IR : Identify carbonyl stretches (~1700 cm) and pyrrolidine ring vibrations .

Basic: What safety protocols are essential during synthesis?

Answer:

- Use fume hoods and PPE (gloves, goggles) when handling volatile intermediates (e.g., fluorinated pyrimidines, which may release HF).

- Follow guidelines for waste disposal of halogenated byproducts, as outlined in laboratory safety regulations .

- Refer to Safety Data Sheets (SDS) for hazard mitigation, such as neutralization protocols for acidic byproducts .

Advanced: How can reaction yields be optimized for scale-up synthesis?

Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, dimethyl sulfoxide (DMSO) enhances solubility in analogous pyridine syntheses .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate coupling steps.

- In-line analytics : Use HPLC-MS to detect side products (e.g., de-fluorinated impurities) and adjust reaction stoichiometry .

Advanced: How to resolve contradictions in crystallographic data?

Answer:

- Twinned data : Use SHELXD for initial phasing and SHELXL for refinement, particularly for high-resolution datasets. Adjust the HKLF 5 command to handle overlapping reflections .

- Disordered atoms : Apply geometric restraints (e.g., SIMU and DELU commands in SHELXL) to model flexible pyrrolidine rings .

- Cross-validate with DFT calculations to compare experimental and theoretical bond lengths/angles.

Advanced: What strategies validate the compound’s reactivity in biological assays?

Answer:

- Kinetic studies : Use stopped-flow spectroscopy to monitor interactions with target enzymes (e.g., kinases).

- Isotopic labeling : Incorporate F NMR probes to track metabolic stability in vitro.

- Molecular docking : Compare binding poses with structurally similar compounds (e.g., pyridopyrimidinones in ) to predict SAR trends .

Advanced: How to analyze data discrepancies in biological activity assays?

Answer:

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values and identify outliers.

- Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.

- Meta-analysis : Compare results with published analogs (e.g., fluorobenzisoxazole derivatives in ) to contextualize potency variations .

Advanced: What mechanistic studies elucidate the role of the pyrrolidine moiety?

Answer:

- Intermediate trapping : Quench reactions at timed intervals to isolate and characterize transient species (e.g., using LC-MS).

- Isotope effects : Synthesize N-labeled pyrrolidine to study ring-opening kinetics via N NMR .

- Computational modeling : Perform MD simulations to assess conformational flexibility and its impact on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.